![molecular formula C28H23BrN2OS B2800140 (Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 475100-76-6](/img/structure/B2800140.png)
(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide
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Overview
Description
The compound is a thiazole derivative, which is a type of heterocyclic compound. Thiazoles are aromatic, meaning they have a ring of atoms that contains delocalized electrons. This compound also contains aniline and methoxyphenyl functional groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic nature of the thiazole ring. The presence of the aniline and methoxyphenyl groups could potentially introduce some steric hindrance, depending on their position on the thiazole ring .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. The presence of the aniline and methoxyphenyl groups could influence the reactivity of the thiazole ring .Scientific Research Applications
- Researchers have investigated the asymmetric amination of 4-methoxyphenylacetone and related compounds using microorganisms . Among various strains, Brevibacterium, Chromobacterium, Flavobacterium, Mycobacterium, Pseudomonas, and Sarcina spp. demonstrated 4-methoxyphenylacetone-aminating ability. The resulting product was (S)-(+)-4-methoxyamphetamine. B. linens IFO 12141 was identified as the most effective strain, achieving a 94% conversion yield from 4-methoxyphenylacetone.
- 4-methoxyphenylthiazolylideneaniline hydrobromide has been explored as a hole-transport material (HTM) in organic solar cells. Its unique structure contributes to efficient charge transport and improved device performance .
Asymmetric Amination with Microorganisms
Organic Photovoltaics (OPVs)
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2OS.BrH/c1-31-25-19-17-21(18-20-25)26-27(22-11-5-2-6-12-22)32-28(29-23-13-7-3-8-14-23)30(26)24-15-9-4-10-16-24;/h2-20H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYMJRCUFGLWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide |
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